
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a bromo group at the 4-position and a methoxy-7-methyl-1,3-benzothiazol-2-yl group at the N-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the benzothiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzamide, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemical Structure and Synthesis
The compound features a benzamide core with a bromine atom at the para position and a benzothiazole moiety substituted with methoxy and methyl groups. The general synthetic route involves several steps:
- Formation of Benzothiazole Moiety : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Bromination : The benzamide core can be brominated using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The brominated benzamide is coupled with the benzothiazole derivative using a coupling agent like EDCI in the presence of triethylamine.
Anticancer Properties
Research indicates that 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown activity against A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A431 | 5.0 | Inhibition of AKT/ERK pathways |
This compound | A549 | 4.5 | Induction of apoptosis |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, suggesting its potential for development as an anticancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes, thereby exhibiting antimicrobial properties .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A recent investigation into various benzothiazole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines at low concentrations, indicating its promise as a lead compound for drug development .
- Antimicrobial Evaluation : Another study focused on synthesizing related benzothiazole derivatives reported that compounds similar to this compound showed potent antimicrobial activity against resistant bacterial strains .
作用機序
The mechanism of action of 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety can play a crucial role in these interactions due to its aromatic and heterocyclic nature, which can facilitate binding to biological macromolecules.
類似化合物との比較
Similar Compounds
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group on the benzothiazole ring.
4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes the bromo group with a chloro group.
4-bromo-N-(4-methoxy-7-methyl-1,3-benzoxazol-2-yl)benzamide: Replaces the sulfur atom in the benzothiazole ring with an oxygen atom.
Uniqueness
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of substituents on the benzamide and benzothiazole rings. The presence of the bromo group, methoxy group, and methyl group can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
生物活性
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a bromine atom and a benzothiazole moiety, which includes methoxy and methyl groups. This unique structure contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H15BrN2OS |
Molecular Weight | 373.27 g/mol |
Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety enhances binding affinity to active sites, potentially inhibiting or modulating target activity. The presence of the bromine atom may also enhance its pharmacological properties by facilitating further functionalization.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzothiazole structures demonstrate IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating strong potential for anticancer applications .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-bromo-N-(4-methoxy-7-methyl...) | MCF-7 | 3.1 |
4-bromo-N-(4-methoxy...) | HCT 116 | 3.7 |
Benzothiazole Derivative | Various | 1.2 - 5.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM . This suggests potential use in treating bacterial infections.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
4-bromo-N-(4-methoxy...) | E. faecalis | 8 |
Benzothiazole Derivative | Staphylococcus aureus | 16 |
Case Studies
Several studies have explored the therapeutic potential of benzothiazole derivatives:
- Antiproliferative Studies : A study highlighted the efficacy of various benzothiazole derivatives against cancer cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related compounds, establishing that modifications in the benzothiazole structure can enhance antimicrobial potency against resistant strains.
特性
IUPAC Name |
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFKLFSGIPQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。